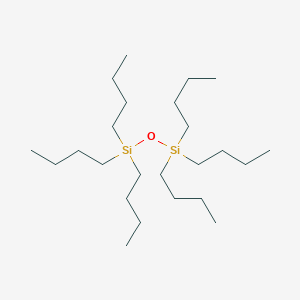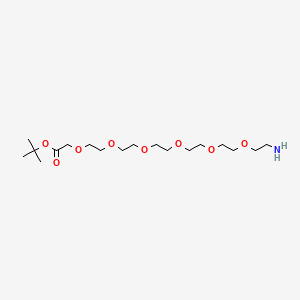
H2N-PEG6-CH2COOtBu
描述
H2N-PEG6-CH2COOtBu, also known as tert-butyl 20-amino-3,6,9,12,15,18-hexaoxaicosanoate, is a chemical compound with the CAS Number: 297162-50-6 . It has a molecular weight of 395.49 .
Molecular Structure Analysis
The molecular formula of this compound is C18H37NO8 . The InChI code is 1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 395.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has 21 rotatable bonds . The exact mass is 395.25191714 g/mol . The topological polar surface area is 108 Ų . It has 27 heavy atoms .科学研究应用
生物医学应用中的 PEG 化
聚(乙二醇)(PEG),是 H2N-PEG6-CH2COOtBu 中的一个关键成分,广泛用于生物大分子的共价修饰,用于制药和生物技术应用。PEG 化是将 PEG 连接到肽和蛋白质的过程,它提供了多种好处,包括屏蔽抗原性和免疫原性表位、改变生物分布以及保护蛋白水解酶。该过程还增加了多肽的表观大小,减少了肾脏过滤 (Roberts, Bentley, & Harris, 2002)。
类似细胞质的拥挤环境模拟
PEG 作为一种大分子拥挤剂,在体外模拟细胞环境。它已被用来研究此类环境中的水动力学,这对于理解生物和工业应用至关重要。PEG 在创造类似细胞质的环境中的作用有助于研究细胞过程和相互作用 (Verma, Kundu, Ha, & Cho, 2016)。
肿瘤微环境响应平台
This compound 的用途延伸到癌症治疗,其中开发了 PEG 化纳米平台用于肿瘤特异性成像和药物释放。此类平台还可以调节肿瘤微环境,增强抗肿瘤免疫反应。这在靶向癌症治疗和诊断领域具有重要意义 (Yang, Xu, Chao, Xu, Sun, Wu, Peng, & Liu, 2017)。
分析和生化应用
PEG 在各种分析和生化过程中发挥着重要作用,例如抗原抗体复合物的检测和分离,这归因于其独特的溶解性。PEG 的这一方面在免疫学研究和诊断程序中至关重要 (Creighton, Lambert, & Miescher, 1973)。
纳米技术和药物递送
在纳米技术中,PEG 化是一种改善基于纳米颗粒的药物和基因递送的策略。包覆 PEG 的纳米颗粒表现出延长的循环时间和降低的免疫原性,使其成为治疗应用中全身给药的理想选择。用 PEG 修饰纳米颗粒对于提高其效率和生物相容性至关重要 (Suk, Xu, Kim, Hanes, & Ensign, 2016)。
作用机制
Target of Action
H2N-PEG6-CH2COOtBu is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
This compound, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . The interaction between these ligands and their targets leads to the degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By interacting with E3 ubiquitin ligases and target proteins, PROTACs synthesized using this compound can selectively degrade specific proteins, thereby influencing the associated biochemical pathways .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
生化分析
Biochemical Properties
The role of H2N-PEG6-CH2COOtBu in biochemical reactions is primarily as a linker in the synthesis of PROTACs . The specific enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC being synthesized.
Cellular Effects
. The influence of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism would be indirect and dependent on the specific PROTAC that it is part of.
Molecular Mechanism
. How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would be indirect and dependent on the specific PROTAC that it is part of.
属性
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWWZGJYUFLISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

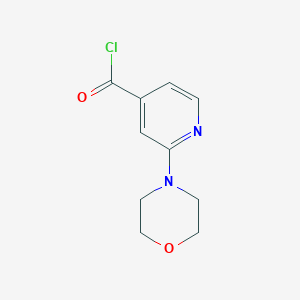

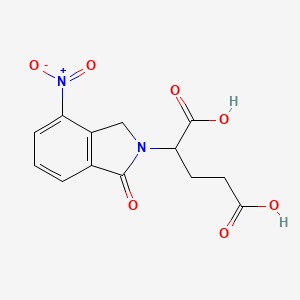
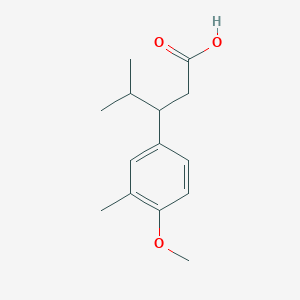
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
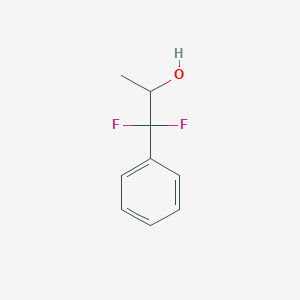
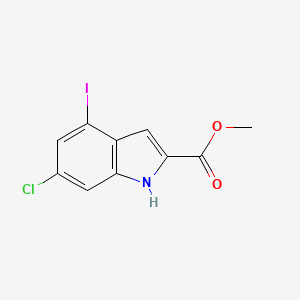

![8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3121880.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)


